

# Protocols for Evaluating Dalbavancin Synergy with Other Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | Dalvance |
| Cat. No.:      | B8068804 |

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).<sup>[1][2]</sup> Its extended half-life allows for once-weekly dosing, offering a significant advantage in treating complex infections.<sup>[2]</sup> To enhance its efficacy, particularly against resistant strains, and to broaden its spectrum of activity, dalbavancin is often evaluated in combination with other antimicrobial agents. In vitro assays have demonstrated a synergistic effect when dalbavancin is combined with  $\beta$ -lactam antibiotics.<sup>[2][3][4][5]</sup>

These application notes provide detailed protocols for two common in vitro methods used to evaluate the synergistic potential of dalbavancin with other antibiotics: the checkerboard microdilution assay and the time-kill assay.

## Data Presentation: Summary of In Vitro Synergy Studies

The following tables summarize the results from various studies investigating the synergistic activity of dalbavancin in combination with other antibiotics against *Staphylococcus aureus*.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Dalbavancin Synergy Studies

| Organism Phenotype     | Dalbavancin MIC Alone (mg/L)                             | Combination Agent                                      | Dalbavancin MIC in Combination (mg/L) | Fold Reduction in Dalbavancin MIC | Reference       |
|------------------------|----------------------------------------------------------|--------------------------------------------------------|---------------------------------------|-----------------------------------|-----------------|
| MRSA, hVISA, VISA, DNS | 0.0313 (MIC <sub>50</sub> ), 0.0625 (MIC <sub>90</sub> ) | Cefazolin, Cefepime, Ceftaroline, Ertapenem, Oxacillin | Variable                              | 0 to >5 two-fold dilutions        | [2][5][6][7][8] |
| MRSA, hVISA, VISA      | Not Specified                                            | Ceftaroline                                            | Not Specified                         | 62.5-fold                         | [9]             |
| DNS, DNS-VISA          | Not Specified                                            | Cefazolin                                              | Not Specified                         | 32-fold                           | [10]            |
| MRSA                   | 0.03-0.12 (MIC Range)                                    | Linezolid                                              | Not Specified                         | Not Specified                     | [11]            |
| MRSA                   | Not Specified                                            | Oxacillin                                              | Not Specified                         | Not Specified                     | [12]            |

MRSA: Methicillin-resistant *Staphylococcus aureus*; hVISA: Heteroresistant vancomycin-intermediate *S. aureus*; VISA: Vancomycin-intermediate *S. aureus*; DNS: Daptomycin non-susceptible.

Table 2: Time-Kill Assay Results for Dalbavancin Synergy

| Organism Phenotype | Combination Agents        | Synergy Observed                        | Reference    |
|--------------------|---------------------------|-----------------------------------------|--------------|
| MRSA               | Dalbavancin + Cefazolin   | Yes (against all strains tested)        | [5][6][7][8] |
| MRSA               | Dalbavancin + Cefepime    | Yes (against all strains tested)        | [5][6][7][8] |
| MRSA               | Dalbavancin + Ertapenem   | Yes (against all strains tested)        | [5][6][7][8] |
| MRSA               | Dalbavancin + Ceftaroline | Yes (against all but one strain tested) | [5][6][7][8] |
| MRSA               | Dalbavancin + Oxacillin   | Yes (against 5 of 8 strains tested)     | [5][6][7][8] |
| MRSA               | Dalbavancin + Rifampicin  | No synergy or antagonism                | [13][14]     |

## Experimental Protocols

### Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[\[15\]](#)[\[16\]](#) It involves testing serial dilutions of both agents, alone and in all possible combinations, against a standardized bacterial inoculum.

#### a. Materials

- Dalbavancin analytical powder
- Second antimicrobial agent
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polysorbate 80 (Tween 80)

- Bacterial culture of the test organism (e.g., *S. aureus*)
- Sterile V-shaped reservoirs
- Multichannel pipette
- Incubator (35°C ± 2°C)
- Microplate reader (optional, for optical density measurement)

b. Protocol

- Media Preparation: Prepare CAMHB according to the manufacturer's instructions. For dalbavancin testing, supplement the CAMHB with 0.002% polysorbate 80 to prevent the drug from adhering to plastic surfaces.
- Antibiotic Stock Solutions: Prepare stock solutions of dalbavancin and the second antibiotic in a suitable solvent at a concentration at least four times higher than the highest concentration to be tested.
- Plate Setup:
  - Dispense 50 µL of supplemented CAMHB into each well of a 96-well plate.
  - In the first column, add 50 µL of the highest concentration of dalbavancin to the wells in rows A through G. This will be the starting point for serial dilutions down the rows.
  - In the first row, add 50 µL of the highest concentration of the second antibiotic to the wells in columns 1 through 10. This will be the starting point for serial dilutions across the columns.
- Serial Dilutions:
  - Perform two-fold serial dilutions of dalbavancin down each column (from row A to G) by transferring 50 µL from each well to the one below it. Discard the final 50 µL from row G.
  - Perform two-fold serial dilutions of the second antibiotic across each row (from column 1 to 10) by transferring 50 µL from each well to the one to its right. Discard the final 50 µL

from column 10.

- Column 11 will contain only dilutions of dalbavancin, and row H will contain only dilutions of the second antibiotic, serving as controls for their individual Minimum Inhibitory Concentrations (MICs). Well H12 will be the growth control (no antibiotic).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in supplemented CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation: Inoculate each well of the microtiter plate with 100  $\mu$ L of the prepared bacterial suspension.<sup>[8]</sup>
- Incubation: Incubate the plate at 35°C for 16-24 hours.<sup>[8]</sup>
- Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

c. Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.<sup>[17][7]</sup>

- FIC of Dalbavancin (FIC A): (MIC of Dalbavancin in combination) / (MIC of Dalbavancin alone)
- FIC of Second Antibiotic (FIC B): (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
- FIC Index (FICI): FIC A + FIC B

The FICI is interpreted as follows:

- Synergy: FICI  $\leq 0.5$ <sup>[17][7]</sup>
- Additive/Indifference:  $0.5 < \text{FICI} \leq 4.0$ <sup>[17][7]</sup>
- Antagonism: FICI  $> 4.0$ <sup>[17][7]</sup>

## Time-Kill Assay

Time-kill assays provide information on the rate and extent of bacterial killing by an antimicrobial agent or combination over time.

### a. Materials

- Dalbavancin analytical powder
- Second antimicrobial agent
- CAMHB supplemented with 0.002% polysorbate 80
- Bacterial culture of the test organism
- Sterile flasks or tubes
- Shaking incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Tryptic Soy Agar (TSA) plates
- Spiral plater (optional)

### b. Protocol

- Inoculum Preparation: Grow the test organism in supplemented CAMHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL in flasks containing fresh, pre-warmed supplemented CAMHB.
- Antibiotic Addition: Add the antibiotics to the flasks at the desired concentrations (e.g., 0.5 x MIC).<sup>[2][5][6][7][8]</sup> Include the following controls:
  - Growth control (no antibiotic)
  - Dalbavancin alone
  - Second antibiotic alone

- Dalbavancin + second antibiotic
- Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
  - Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
  - Plate the dilutions onto TSA plates.
  - Incubate the plates at 35°C for 18-24 hours.
  - Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.
- Data Analysis:
  - Plot the  $\log_{10}$  CFU/mL versus time for each condition.
  - Synergy is defined as a  $\geq 2\log_{10}$  decrease in CFU/mL between the combination and its most active single agent at 24 hours.
  - Bactericidal activity is defined as a  $\geq 3\log_{10}$  reduction in CFU/mL from the initial inoculum.  
[\[14\]](#)

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of the Checkerboard Microdilution Assay.

[Click to download full resolution via product page](#)

Caption: Workflow of the Time-Kill Assay.



[Click to download full resolution via product page](#)

Caption: Proposed Synergistic Mechanism of Dalbavancin and  $\beta$ -Lactams.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of dalbavancin alone and in combination with  $\beta$ -lactam antibiotics against resistant phenotypes of *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. researchgate.net [researchgate.net]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. actascientific.com [actascientific.com]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- To cite this document: BenchChem. [Protocols for Evaluating Dalbavancin Synergy with Other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8068804#protocols-for-evaluating-dalbavancin-synergy-with-other-antibiotics>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)